N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring dual thiadiazole cores: a 1,3,4-thiadiazole ring linked via a thioether bridge to a 1,2,3-thiadiazole-5-carboxamide moiety. The 1,3,4-thiadiazole subunit is further substituted with a 2-chlorobenzylaminoethyl group, which introduces steric bulk and electronic modulation. The 2-chlorobenzyl group likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and target binding .
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2S3/c1-8-12(27-22-19-8)13(24)18-14-20-21-15(26-14)25-7-11(23)17-6-9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,17,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTMQDORYVJUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and efficacy in various biological contexts.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that introduce various functional groups to enhance its biological activity. The compound features a thiadiazole ring and a carboxamide group , which are critical for its pharmacological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study comparing various compounds against pathogenic bacteria, this compound demonstrated potent antibacterial effects against drug-resistant strains. The agar well diffusion method was employed to assess the antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 18 |
| N-(5... | P. aeruginosa | 22 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the protein denaturation method with bovine serum albumin as a model. The results indicated that the compound effectively inhibited protein denaturation, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
In vitro studies have shown that derivatives of thiadiazoles can exhibit cytotoxic effects against various cancer cell lines. Specifically, N-(5... was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells using the MTT assay. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5... | MCF-7 | 15 |
| Compound C | HepG2 | 10 |
The mechanisms underlying the biological activities of N-(5... are multifaceted. For antimicrobial effects, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival. In terms of anticancer activity, studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model where it was administered to mice bearing tumor xenografts. The results showed a marked reduction in tumor size compared to control groups receiving no treatment. Pharmacokinetic studies indicated favorable absorption and distribution characteristics .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structural motifs have been evaluated against various cancer cell lines. In one study, derivatives of thiadiazole were synthesized and tested for cytotoxicity against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines using the MTT assay. Although none surpassed doxorubicin in efficacy, some exhibited promising activity that warrants further investigation .
Another study focused on the design and synthesis of related compounds which demonstrated significant growth inhibition against several cancer cell lines including breast adenocarcinoma (MCF7) and others. The results indicated that structural modifications could enhance anticancer efficacy .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Research into similar thiadiazole derivatives has illustrated their effectiveness against various bacterial strains and fungi. For example, a series of new thiadiazole compounds were synthesized and evaluated for their antimicrobial properties using standard methods such as the turbidimetric method. Some derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
In a recent study published in ACS Omega, researchers synthesized a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines that share structural similarities with the target compound. These derivatives were tested for their anticancer properties against multiple cell lines with varying degrees of success. The study concluded that specific modifications could lead to enhanced therapeutic profiles .
Case Study 2: Antimicrobial Screening
Another investigation involved synthesizing thiadiazole derivatives and assessing their antimicrobial activity against a panel of pathogens. The results indicated that certain compounds displayed significant antibacterial effects, suggesting that similar modifications in the target compound could yield effective antimicrobial agents .
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Yields : reports 97% yields for 5-(methylthio)-thiadiazole-carboxamides via straightforward alkylation , but the target compound’s multi-step synthesis may reduce overall efficiency.
- Unresolved Questions : The role of the 1,2,3-thiadiazole subunit (vs. more common 1,3,4-thiadiazoles) remains unexplored. Comparative docking studies (as in ) are needed to assess its impact on target binding.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) be adjusted to improve yield?
The synthesis typically involves multi-step reactions, including condensation of thiadiazole intermediates with chlorobenzyl derivatives. For example, refluxing in dry acetone with anhydrous potassium carbonate (K₂CO₃) as a base for 3 hours achieves intermediate coupling . Microwave-assisted synthesis can enhance reaction rates and yields by reducing side reactions . Purification via recrystallization (ethanol) or column chromatography is recommended for high-purity products.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR (¹H and ¹³C): Essential for verifying backbone connectivity and substituent positions (e.g., aromatic protons at δ 7.20–7.94 ppm for benzyl groups) .
- IR Spectroscopy: Confirms functional groups like amide C=O (1649–1670 cm⁻¹) and thioether S-C (1105–1130 cm⁻¹) .
- Mass Spectrometry (FAB-MS): Validates molecular weight (e.g., m/z = 384 [M+H]+ for intermediates) .
Q. How can researchers address low solubility during bioactivity assays?
Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization. Alternatively, derivatization (e.g., salt formation with HCl or sodium) can enhance aqueous solubility without altering bioactivity .
Q. What are the standard protocols for assessing in vitro cytotoxicity?
- Cell Lines: Use human cancer lines (e.g., MCF-7, HepG2) and normal cells (e.g., HEK293) for selectivity evaluation.
- MTT Assay: Incubate with 0.5–20 μM compound for 48–72 hours; IC₅₀ values <10 μM indicate high potency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting the 2-chlorobenzyl group) impact biological activity?
Replace the 2-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity or electron-donating groups (e.g., methoxy) for anti-inflammatory effects. Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-II or bacterial enzymes .
Q. What mechanisms underlie contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH affecting membrane permeability) or impurities in synthesized batches. Validate purity via HPLC (>95%) and replicate assays under standardized protocols .
Q. Which computational tools can predict metabolic stability and toxicity?
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Co-crystallize the compound with stabilizing agents (e.g., thiourea derivatives) and analyze using synchrotron radiation. This confirmed planar geometry in thiadiazole cores and non-covalent interactions (e.g., π-π stacking) critical for target binding .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
